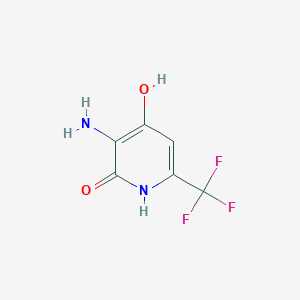

3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine

Description

Historical Context of Trifluoromethylated Pyridines

The development of trifluoromethylated pyridines traces its origins to the pioneering work in organofluorine chemistry during the late 19th and early 20th centuries. The first synthesis of an aromatic compound bearing a trifluoromethyl group was accomplished in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to afford benzotrifluoride. This foundational work established the chlorine-fluorine exchange methodology that would become central to trifluoromethyl compound synthesis. The subsequent development in the 1930s involved the use of hydrogen fluoride under liquid-phase reaction conditions, providing a more practical approach to trifluoromethylation reactions.

The specific introduction of trifluoromethyl groups into pyridine rings was first achieved in 1947, representing a crucial milestone in heterocyclic fluorine chemistry. This breakthrough involved synthetic procedures similar to those used for benzotrifluoride but required adaptation for the pyridine scaffold through chlorination and fluorination of picoline derivatives. The development revealed significant differences in physicochemical properties between trifluoromethylpyridine and benzotrifluoride, particularly in hydrophobic constants, with 3-(trifluoromethyl)pyridine showing a value of 1.7 compared to benzotrifluoride's 3.0. These property differences opened new avenues for biological activity, toxicity reduction, and enhanced selectivity in chemical applications.

The evolution of synthetic methodologies continued through the latter half of the 20th century, with the establishment of three primary preparation methods for trifluoromethylpyridine derivatives: chlorine-fluorine exchange using trichloromethylpyridine compounds, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using active trifluoromethyl species. The McLoughlin-Thrower reaction, developed in 1968, introduced early coupling reactions using iodofluoroalkanes with iodoaromatic compounds and copper, which was subsequently adapted for trifluoromethylations by Kobayashi and Kumadaki in 1969.

Significance of 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine in Chemical Research

This compound occupies a unique position in chemical research due to its multifunctional structure that combines several pharmacologically relevant motifs. The compound's Chemical Abstracts Service number 1214365-75-9 and its registration in major chemical databases reflect its growing importance in synthetic chemistry. The molecule's structure incorporates both electron-withdrawing trifluoromethyl groups and electron-donating amino and hydroxyl functionalities, creating a complex electronic environment that influences its reactivity patterns and potential applications.

The strategic positioning of functional groups in this compound provides multiple sites for chemical modification and derivatization. The amino group at the 3-position offers nucleophilic reactivity, while the hydroxyl groups at positions 2 and 4 provide additional hydrogen bonding capabilities and potential for further functionalization. The trifluoromethyl group at position 6 imparts unique lipophilic properties and metabolic stability characteristics that are highly valued in pharmaceutical development. This combination of features makes the compound particularly attractive as an intermediate for complex molecule synthesis.

Research applications of this compound extend across multiple chemical disciplines. Its structure suggests potential utility in medicinal chemistry, where the trifluoromethyl group can enhance drug-like properties including metabolic stability and membrane permeability. The presence of multiple hydrogen bond donors and acceptors creates opportunities for specific molecular recognition events, making it valuable for studies in molecular biology and biochemistry. Additionally, the compound's unique electronic properties position it as a useful building block for materials science applications where precise control over molecular properties is essential.

Overview of Fluorinated Heterocycles in Scientific Literature

The scientific literature surrounding fluorinated heterocycles has expanded dramatically over the past several decades, driven by the recognition of fluorine's unique effects on molecular properties and biological activity. Fluorinated nitrogen-containing heterocycles, in particular, have gained prominence due to their applications in pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into heterocyclic frameworks can lead to dramatic changes in molecular stability, conformational behavior, hydrogen bonding ability, and basicity.

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds have focused on the development of more efficient and selective methodologies. The construction of trifluoromethylated heterocycles through annulation of trifluoromethyl building blocks with suitable partners has emerged as a particularly powerful strategy. This approach allows for the systematic introduction of trifluoromethyl groups while simultaneously building the heterocyclic framework, providing access to structurally diverse fluorinated compounds with predictable properties.

The biological relevance of fluorinated heterocycles stems from the unique properties imparted by fluorine substitution. The electronegativity and small size of fluorine atoms create distinctive electronic environments that can significantly alter molecular interactions with biological targets. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names, while five pharmaceutical and two veterinary products containing trifluoromethylpyridine moieties have received market approval. These developments underscore the practical importance of fluorinated heterocycles in commercial applications.

Contemporary research in fluorinated heterocycle chemistry emphasizes the development of operationally simple synthetic protocols that can be applied to complex molecular systems. Recent methodological advances include innate carbon-hydrogen trifluoromethylation protocols that operate at ambient temperature and display broad substrate scope. These developments are particularly significant for late-stage functionalization of complex molecules, enabling the introduction of trifluoromethyl groups into advanced synthetic intermediates without requiring extensive protection-deprotection sequences.

The future trajectory of fluorinated heterocycle research appears to be moving toward increasingly sophisticated molecular architectures and applications. While current research has focused primarily on ring sizes of three to eight atoms, macrocyclic fluorinated structures remain largely unexplored. The unique properties of stereoselectively fluorinated nitrogen-containing heterocycles continue to drive innovation in medicinal chemistry, organocatalysis, and materials science, suggesting that the importance and utility of these compounds will continue to expand in future research endeavors.

Properties

IUPAC Name |

3-amino-4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-1-2(12)4(10)5(13)11-3/h1H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPATPOFNXMFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=C1O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Process:

- Starting Material: 2,4-dihydroxy-6-(trifluoromethyl)pyridine or chlorinated derivatives.

- Reaction Conditions: Elevated temperatures (100–200°C), typically around 130–160°C, with reaction times spanning 2 to 24 hours, optimized for high yield and purity.

Example:

A patent describes the direct amination of 2,4-dihydroxy-6-(trifluoromethyl)pyridine using ammonia in the presence of a suitable solvent such as hydrophilic ethers, facilitating substitution at the 3-position to yield the amino derivative.

| Parameter | Range | Optimal | Reference |

|---|---|---|---|

| Temperature | 100–200°C | 130–160°C | |

| Reaction Time | 2–24 hours | 4–7 hours |

Reaction of Chlorinated Pyridine Intermediates with Ammonia

Another prominent method involves chlorinated pyridine derivatives, such as 2,6-dichloro-4-trifluoromethylpyridine, reacting with ammonia to produce amino derivatives.

Process:

- Substrate: 2,6-dichloro-4-trifluoromethylpyridine.

- Reagent: Ammonia gas or aqueous ammonia.

- Reaction Conditions: Elevated temperature (around 150°C) under pressure to facilitate nucleophilic substitution of chlorine atoms with amino groups.

Data Table:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chlorination | Chlorinating agents (e.g., SOCl₂) | Reflux | - | |

| Amination | NH₃ | 150°C, pressure | High purity amino pyridine |

Notes:

- The process minimizes by-product formation and shortens reaction times compared to traditional methods.

Hydrogenation and Dehalogenation Strategies

In some approaches, chlorinated intermediates undergo hydrogenation or dehalogenation to replace halogen atoms with amino groups, often employing palladium catalysts under hydrogen atmosphere.

Process:

- Catalyst: Palladium on carbon.

- Conditions: Hydrogen pressure of 1–5 atm, temperature around 80–120°C.

- Outcome: Selective removal of halogens, leading to amino derivatives with high regioselectivity.

Research Findings:

- Hydrogenation provides a route to selectively dehalogenate chlorinated pyridines, enabling subsequent hydroxylation and trifluoromethylation steps.

Use of Ammonia in Organic Solvents for Rapid Amination

Recent advancements involve using ammonia in organic solvents like tetrahydrofuran or ethanol to facilitate rapid amino substitution.

Example:

Data Summary:

| Parameter | Specification | Reference |

|---|---|---|

| Solvent | Tetrahydrofuran | |

| Temperature | 140°C | |

| Reaction Time | 4–6 hours |

Notes on Industrial Scalability and Purification

- Purification: Post-reaction, organic layers are washed with saturated saline, dried over anhydrous magnesium sulfate, and purified via recrystallization or chromatography.

- Yield Optimization: Use of specific reaction temperatures and durations, alongside careful control of ammonia equivalents, enhances yield and purity.

- By-product Management: Dehalogenation and side reactions are minimized by controlling reaction conditions and employing catalysts.

Summary of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydropyridine derivatives.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Ammonia, alkyl halides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Agrochemical Applications

The trifluoromethyl group in pyridine derivatives, including 3-amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine, significantly enhances their biological activity, making them valuable in agrochemical formulations.

- Pesticides : Compounds with trifluoromethyl groups have been incorporated into various pesticides. For instance, fluazifop-butyl, the first trifluoromethyl pyridine derivative introduced to the market, has been followed by over 20 other derivatives that have received ISO common names for crop protection . These compounds are primarily used to protect crops from pests and enhance agricultural productivity.

- Herbicides : The synthesis of herbicides utilizing trifluoromethyl pyridines has shown promising results. The physicochemical properties imparted by the trifluoromethyl group contribute to increased efficacy against target weeds while minimizing environmental impact .

Pharmaceutical Applications

The pharmaceutical industry has also recognized the potential of this compound as a key intermediate in drug development.

- Drug Development : Trifluoromethyl pyridines are often used as intermediates in the synthesis of various pharmaceuticals. For example, they have been involved in the development of drugs targeting conditions such as cancer and inflammation. The unique electronic properties of fluorine enhance the bioactivity of these compounds .

- FDA-Approved Drugs : A review of FDA-approved drugs containing trifluoromethyl groups highlights their role as pharmacophores. These drugs have demonstrated improved pharmacokinetics and bioavailability compared to their non-fluorinated counterparts, illustrating the significance of trifluoromethyl substitutions in drug design .

Synthesis and Case Studies

The synthesis of this compound can be achieved through various methods that emphasize efficiency and yield.

Case Study: Herbicide Development

A notable case study involves the development of a new herbicide based on this compound. Researchers synthesized the compound and tested its efficacy against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to traditional herbicides, showcasing its potential as an eco-friendly alternative .

Mechanism of Action

The mechanism of action of 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The compound can inhibit or activate enzymes by binding to their active sites, thereby influencing metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine

- Structure: Cyano (-CN) group at position 3; hydroxyl groups at positions 2 and 5.

- Key Differences: Replacement of the amino group with a cyano group reduces basicity and alters electronic properties. The hydroxyl configuration (2,6 vs. 2,4) impacts hydrogen-bonding patterns and solubility .

5-Amino-2-(trifluoromethyl)pyridine

- Structure: Amino group at position 5; lacks hydroxyl groups.

- Key Differences: Absence of hydroxyl groups decreases polarity, reducing aqueous solubility. The amino group’s position (5 vs. 3) modifies steric and electronic interactions in molecular recognition .

3-Amino-2,4-dichloro-6-(trifluoromethyl)pyridine

- Structure : Chlorine atoms replace hydroxyl groups at positions 2 and 3.

Substituent Positional Isomers

2-Amino-6-(trifluoromethyl)pyridine

- Key Differences: The positional shift of the amino group alters the molecule’s dipole moment and steric profile. Reduced polarity compared to the target compound may limit solubility in polar solvents .

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- Structure : Ethynyl group with trimethylsilyl at position 3.

Heterocyclic Derivatives

Thieno[2,3-b]pyridine Derivatives

- Structure : Fused thiophene and pyridine rings.

- Key Differences: The thiophene ring enhances aromaticity and π-stacking capability, which may improve binding to biological targets but reduces solubility compared to non-fused pyridines .

Trifluoromethyl Pyridines with 1,3,4-Oxadiazole Moieties

- Structure : 1,3,4-Oxadiazole ring linked to the pyridine core.

- Key Differences : The oxadiazole group introduces additional hydrogen-bond acceptors and electron-withdrawing effects, enhancing insecticidal activity but diverging from the target compound’s physicochemical profile .

Biological Activity

3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules, potentially leading to improved biological efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains:

- An amino group (-NH2)

- Two hydroxyl groups (-OH)

- A trifluoromethyl group (-CF3)

These functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the hydroxyl groups can participate in hydrogen bonding, facilitating enzyme inhibition or receptor modulation .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds bearing similar structural motifs have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (breast cancer) | 0.59 ± 0.00 |

| Compound B | K-562 (leukemia) | 1.00 ± 0.42 |

| Compound C | HL-60 (leukemia) | >10 |

These findings suggest that the presence of the trifluoromethyl group may enhance the cytotoxicity of these compounds due to increased lipophilicity and improved interaction with cellular targets .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate that compounds with similar structures demonstrate effective inhibition against various bacterial strains. This antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

- Cytotoxicity Assessment : A study evaluating a series of pyridine derivatives found that those containing the trifluoromethyl substituent exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. The mechanism was linked to increased membrane permeability and interaction with apoptotic pathways .

- Antimicrobial Testing : Another research effort focused on the antimicrobial properties of related compounds showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the role of the trifluoromethyl group in improving the overall efficacy of these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodology :

- Nucleophilic substitution : Start with pentafluoropyridine derivatives, substituting fluorine atoms with amino and hydroxyl groups. Sodium azide can introduce amino groups, followed by hydrolysis for hydroxylation .

- Fluorination : Use potassium fluoride (KF) in dimethyl sulfoxide (DMSO) to introduce trifluoromethyl groups. Optimize temperature (80–120°C) and reaction time (12–24 hrs) to minimize side products .

- Table : Comparison of methods

| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | 65–75 | ≥95% | NaNO₂, HCl, 0–5°C | |

| Fluorination | 50–60 | ≥90% | KF/DMSO, 100°C, 18 hrs |

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR : Use -NMR to confirm trifluoromethyl group integration. -NMR resolves hydroxyl and amino proton signals in DMSO-d₆ .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ≈ 228.07 g/mol).

- HPLC : Assess purity (≥98%) using C18 columns with UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound in the lab?

- Guidelines :

- Use fume hoods to avoid inhalation of fluorinated intermediates.

- Wear nitrile gloves and PPE due to potential skin irritation from trifluoromethyl groups .

- Store in airtight containers at –20°C to prevent hydrolysis of hydroxyl and amino groups .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ catalyst with aryl boronic acids (e.g., phenylboronic acid) in THF/H₂O (3:1) at 80°C .

- Contradiction Note : Some studies report reduced yields due to steric hindrance from the trifluoromethyl group. Mitigate by using bulkier ligands (e.g., XPhos) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrostatic potential surfaces, highlighting nucleophilic sites (amino/hydroxyl groups) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases). The trifluoromethyl group shows hydrophobic binding to pockets with high fluorine affinity .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Data Analysis Framework :

- Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., pH, cell lines).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., replacing hydroxyl with methoxy) on antibacterial activity. For example, hydroxyl groups enhance solubility but reduce membrane permeability .

Q. What strategies stabilize this compound against oxidative degradation?

- Stabilization Methods :

- Lyophilization : Freeze-dry under argon to prevent hydroxyl group oxidation.

- Chelation : Add EDTA (1 mM) to buffer solutions, mitigating metal-catalyzed degradation .

Methodological Notes

- Synthetic Optimization : Prioritize microwave-assisted synthesis to reduce reaction times by 40–60% compared to conventional heating .

- Data Reproducibility : Document solvent purity (e.g., DMSO must be ≤0.01% H₂O) to avoid variability in fluorination reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.